1-methyl-6-azabicyclo[3.2.1]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-6-azabicyclo[321]octane hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of the 6-azabicyclo[321]octane scaffold, which is a core structure in many biologically active molecules, including tropane alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 6-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the stereochemical control achieved directly in the transformation that generates the 6-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Scientific Research Applications
1-methyl-6-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system . Generally, it may act by binding to receptors or enzymes, thereby modulating their activity and leading to a physiological response.
Comparison with Similar Compounds
1-methyl-6-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:
2-azabicyclo[3.2.1]octane: This compound also contains a nitrogen atom in a bicyclic structure and has significant potential in drug discovery.
8-azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids, which display a wide array of interesting biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Properties
CAS No. |
2742660-92-8 |
---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.